(2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound “(2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one” features a conjugated enone backbone (prop-2-en-1-one) bridging a piperidine ring substituted with a fluoropyrimidinyloxy group and a thiophene moiety. The (2E)-stereochemistry ensures planar geometry, facilitating π-π stacking and interactions with biological targets.
Properties
IUPAC Name |
(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-12-9-18-16(19-10-12)22-13-3-1-7-20(11-13)15(21)6-5-14-4-2-8-23-14/h2,4-6,8-10,13H,1,3,7,11H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVCWYIFAUDTPP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Structural Diversity: Pyrimidine Derivatives: The target compound’s 5-fluoropyrimidinyloxy group distinguishes it from analogs with diaminopyrimidine (e.g., compound 6d ) or unsubstituted pyrimidine moieties. Fluorination may enhance metabolic stability and target binding . Heterocyclic Substituents: Thiophene (target compound) vs. furan (chlorophenyl-furan analog ) alters electronic properties. Thiophene’s higher polarizability enhances charge-transfer capabilities compared to furan . Piperidine Modifications: Substituents on the piperidine ring (e.g., methyl in vs. fluoropyrimidinyloxy in the target) influence lipophilicity and bioavailability.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar enone-piperidine derivatives, such as Claisen-Schmidt condensations or Pd-catalyzed cross-couplings (e.g., 72% yield for compound 6d ). However, fluoropyrimidine incorporation may require specialized reagents (e.g., 5-fluoropyrimidin-2-ol derivatives).
Physicochemical Properties: Melting Points: Analogs like compound 6g (mp 235–237°C ) exhibit higher thermal stability due to extended conjugation and hydrogen bonding, whereas the target compound’s melting point remains uncharacterized. Crystallography: The planar enone-pyridine system in (torsion angle ~8.2°) contrasts with the target’s piperidine-thiophene geometry, which may adopt a twisted conformation to minimize steric clash.
Thiophene-containing analogs (e.g., ) also show promise in photodynamic therapy.
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